molecular formula C16H32GeO2 B14510161 [3-(Butoxymethoxy)-3-methylbut-1-yn-1-yl](triethyl)germane CAS No. 63166-42-7

[3-(Butoxymethoxy)-3-methylbut-1-yn-1-yl](triethyl)germane

Cat. No.: B14510161
CAS No.: 63166-42-7
M. Wt: 329.1 g/mol
InChI Key: YJVBPPYVLVOYBM-UHFFFAOYSA-N
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Description

3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane: is an organogermanium compound that features a germanium atom bonded to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane typically involves the reaction of triethylgermanium chloride with a suitable alkyne derivative. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions may include the use of a base, such as sodium hydride, to deprotonate the alkyne and promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the germanium atom is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, where the germanium atom is reduced to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, where one of the organic groups attached to the germanium atom is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction could produce a germanium hydride.

Scientific Research Applications

Chemistry: In chemistry, 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane is used as a precursor for the synthesis of other organogermanium compounds. It can also serve as a reagent in organic synthesis, particularly in the formation of carbon-germanium bonds.

Biology and Medicine:

Industry: In industry, this compound may be used in the production of advanced materials, such as semiconductors and polymers. Its unique structure allows for the incorporation of germanium into various materials, enhancing their properties.

Mechanism of Action

The mechanism by which 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane exerts its effects involves the interaction of the germanium atom with other molecules. The germanium atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a variety of chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    Triethylgermanium chloride: A simpler organogermanium compound used as a precursor in the synthesis of more complex germanium-containing molecules.

    Tetramethylgermanium: Another organogermanium compound with different organic groups attached to the germanium atom.

Uniqueness: What sets 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane apart from similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

63166-42-7

Molecular Formula

C16H32GeO2

Molecular Weight

329.1 g/mol

IUPAC Name

[3-(butoxymethoxy)-3-methylbut-1-ynyl]-triethylgermane

InChI

InChI=1S/C16H32GeO2/c1-7-11-14-18-15-19-16(5,6)12-13-17(8-2,9-3)10-4/h7-11,14-15H2,1-6H3

InChI Key

YJVBPPYVLVOYBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCOC(C)(C)C#C[Ge](CC)(CC)CC

Origin of Product

United States

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